
2-Propanone, 1-(2-oxazolidinylidene)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(Acetylmethylene)oxazolidine is an organic compound characterized by the presence of an oxazolidine ring substituted with an acetylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(Acetylmethylene)oxazolidine typically involves the reaction of oxazolidine with an acetylmethylene precursor. One common method is the condensation reaction between oxazolidine and acetylacetone under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-2-(Acetylmethylene)oxazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2-(Acetylmethylene)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the acetylmethylene group to an ethyl group.
Substitution: The acetylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Ethyl-substituted oxazolidine.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(Acetylmethylene)oxazolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves its interaction with specific molecular targets. The acetylmethylene group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The oxazolidine ring may also contribute to the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
(E)-2-(Acetylmethylene)oxazolidine can be compared with other similar compounds, such as:
(Z)-2-(Acetylmethylene)oxazolidine: The geometric isomer with different spatial arrangement of the acetylmethylene group.
2-(Acetylmethylene)thiazolidine: A thiazolidine analog with a sulfur atom in place of the oxygen atom in the ring.
2-(Acetylmethylene)pyrrolidine: A pyrrolidine analog with a five-membered ring structure.
Uniqueness: (E)-2-(Acetylmethylene)oxazolidine is unique due to its specific geometric configuration and the presence of both an oxazolidine ring and an acetylmethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
121373-71-5 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)/C=C/1\NCCO1 |
SMILES |
CC(=O)C=C1NCCO1 |
Kanonische SMILES |
CC(=O)C=C1NCCO1 |
Synonyme |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)
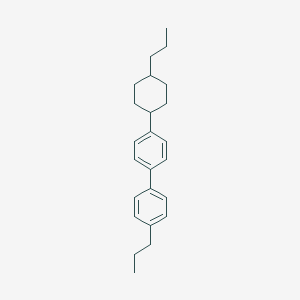
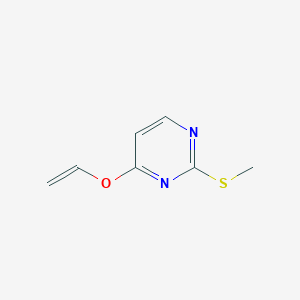
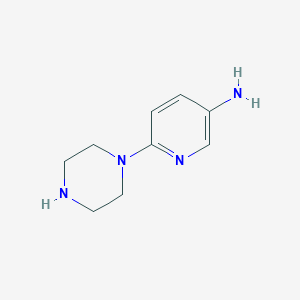

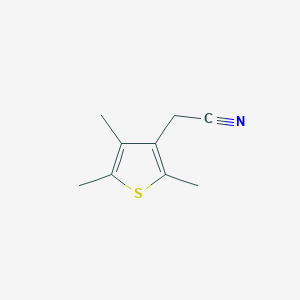
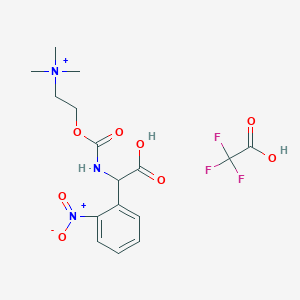
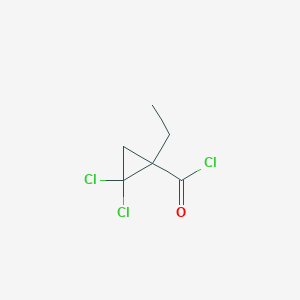
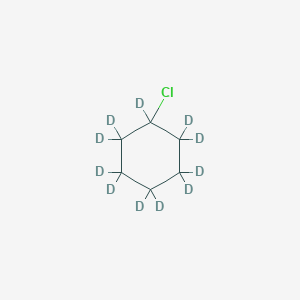
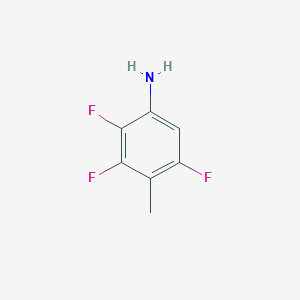

![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
